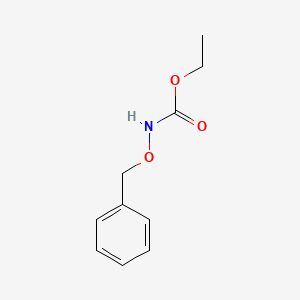

ethyl N-phenylmethoxycarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCREYLPHMEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292182 | |

| Record name | ethyl(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-72-6 | |

| Record name | Ethyl N-(phenylmethoxy)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl N Phenylmethoxycarbamate and Analogous Structures

Development of Phosgene-Free Synthesis Protocols

The synthesis of carbamates has traditionally involved the use of phosgene (B1210022), a highly toxic and hazardous chemical. Consequently, significant research has been dedicated to developing safer, phosgene-free alternatives. These modern protocols not only enhance safety but also align with the principles of green chemistry by minimizing hazardous waste and improving atom economy.

One prominent phosgene-free approach involves the reaction of organic carbonates with amines. For instance, the synthesis of N-methyl-N',N'-diphenylurea, a related carbamate (B1207046) derivative, has been achieved by reacting symmetrical organic carbonates like dimethyl carbonate or diethyl carbonate with diphenylamine. tno.nl This reaction, catalyzed by ionic liquids such as 3-methyl-1-butylimidazolium chloride, proceeds to form the corresponding carbamate intermediates in good yields. tno.nl These carbamates can then be converted to the final urea (B33335) product. tno.nl This two-step process demonstrates a viable phosgene-free route that can be adapted for the synthesis of various carbamates. tno.nlresearchgate.net

Another innovative phosgene-free method is the palladium-catalyzed reductive carbonylation of nitrobenzene, which has been shown to produce 1,3-diphenylurea, a precursor for methyl N-phenylcarbamate. researchgate.net This one-step synthesis offers high yield and selectivity. researchgate.net Furthermore, the direct synthesis of methyl N-phenylcarbamate has been explored through the reaction of aniline (B41778) with methyl carbamate in the presence of methanol, showcasing another effective phosgene-free strategy. researchgate.net

Investigation of Solvent-Free Reaction Conditions

Solvent-free synthesis is a key aspect of green chemistry, aiming to reduce volatile organic compounds and simplify purification processes. Research has shown that various reactions, including the synthesis of coumarins, can be performed efficiently without a solvent by heating the reactants at elevated temperatures. unlp.edu.ar This approach often leads to shorter reaction times and higher yields compared to solvent-based methods. unlp.edu.ar

In the context of carbamate synthesis, solvent-free conditions can be applied to reactions such as the atom transfer radical polymerization for producing poly[2-(dimethylamino)ethyl methacrylate], which is conducted in bulk at room temperature. rsc.org The integration of an ionic liquid in the synthesis of a solid polymer electrolyte also showcases a solvent-free technique where the ionic liquid acts as both the reaction medium and a component of the final product. rsc.org These examples highlight the potential for developing solvent-free protocols for the synthesis of ethyl N-phenylmethoxycarbamate, which would offer significant environmental and economic advantages.

Exploration of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes extends beyond just avoiding phosgene and solvents. It encompasses the use of non-toxic reagents, renewable feedstocks, and catalytic processes that minimize waste. Phenyltriazolinones, for example, are noted as environmentally benign herbicides, and their synthesis provides insights into greener chemical processes. nih.gov

The use of carbon dioxide as a C1 building block is a cornerstone of green chemistry. unibo.it Catalytic fixation of CO2 into organic molecules presents a sustainable alternative to traditional carbonylation methods. unibo.itnih.gov This strategy is being applied to synthesize a variety of compounds, including carbamates, ureas, and polyurethanes, without the need for toxic reagents like phosgene. nih.govorganic-chemistry.org For instance, the direct conversion of low-concentration CO2 into carbamates has been achieved using Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. organic-chemistry.orgorganic-chemistry.org

Application of CO2-Based Carbonylation Strategies

Carbon dioxide is an attractive, non-toxic, and abundant C1 source for chemical synthesis. unibo.it CO2-based carbonylation reactions are emerging as a powerful tool for producing carbamates and other carbonyl-containing compounds. unibo.it These reactions often involve the use of a catalyst to facilitate the incorporation of CO2 into an organic substrate.

One such strategy involves the three-component coupling of amines, carbon dioxide, and halides to efficiently synthesize carbamates. organic-chemistry.org This method operates under mild conditions and avoids common side reactions like N-alkylation. organic-chemistry.org Another approach utilizes a copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates to form carbamates under mild conditions. organic-chemistry.org The development of metal-catalyzed protocols for the reductive fixation of CO2 into organic scaffolds has significantly contributed to the advancement of these environmentally friendly synthetic methods. unibo.it

Multi-Component Reaction Pathways in Carbamate Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comacsgcipr.org This high atom economy and reduction in the number of synthetic steps make MCRs an attractive and environmentally friendly approach. tcichemicals.com

Several classic MCRs, such as the Ugi and Passerini reactions, are widely used in medicinal chemistry and drug discovery for the rapid generation of molecular diversity. nih.gov These reactions can be adapted for the synthesis of various heterocyclic compounds and complex molecules. nih.govresearchgate.net For instance, the Gröbcke-Blackburn-Bienaymé reaction, a three-component MCR, is used to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com

In the context of carbamate synthesis, MCRs offer a streamlined approach. For example, a three-component coupling of amines, carbon dioxide, and halides can produce carbamates in a single pot. organic-chemistry.org Similarly, multi-component reactions involving arynes, nucleophiles, and CO2 have been developed to synthesize various substituted benzoic acids and their derivatives. mdpi.com The versatility of MCRs makes them a powerful tool for the synthesis of this compound and its analogs, allowing for the efficient construction of complex molecular architectures.

Preparation via Reaction of Benzyloxyamine Derivatives with Acylating Agents

A direct and effective method for synthesizing N-alkoxycarbamates, such as this compound, involves the reaction of benzyloxyamine derivatives with suitable acylating agents. A key starting material for this approach is ethyl N-benzyloxycarbamate, which can be readily prepared. nih.gov

N-alkylation of ethyl N-benzyloxycarbamate provides N-alkyl-N-benzyloxy carbamates. nih.gov These carbamates can then serve as electrophiles, reacting with various nucleophiles to yield functionalized protected hydroxamic acids. nih.gov This reactivity highlights the utility of N-benzyloxycarbamates as synthons in organic synthesis. The acylation of N-benzyloxy-N-methylamine with specific reagents demonstrates the feasibility of this approach. For example, the reaction of N-methyl-N-benzyloxy carbamate with the enolate of methyl phenyl sulfone can produce the corresponding acetamide (B32628) derivative. nih.gov

The following table illustrates the results of the acylation of various N-benzyloxycarbamates with carbon nucleophiles, showcasing the versatility of this synthetic strategy. nih.gov

| Carbamate | R'CH2EWG | Product | Yield (%) |

| 2a | CH3SO2Ph | 3a | 85 |

| 2a | PhCOMe | 3b | 75 |

| 2a | CH3CN | 3c | 80 |

| 2b | CH3SO2Ph | 3d | 90 |

| 2c | CH3SO2Ph | 3e | 82 |

| 2d | CH3SO2Ph | 3f | 78 |

Table 1: Results for the acylation of N-benzyloxycarbamates (2a-d) with carbon nucleophiles. nih.gov

Strategic Utilization as a Protecting Group Synthon in Organic Synthesis

In multi-step organic synthesis, protecting groups are crucial for masking reactive functional groups to ensure chemoselectivity during subsequent reactions. wikipedia.orgyoutube.com Carbamates, including structures analogous to this compound, are widely employed as protecting groups for amines. tcichemicals.com

The tert-butoxycarbonyl (Boc) group is a very common amine protecting group, valued for its stability under basic conditions and its straightforward removal with acid. tcichemicals.com Similarly, the carbobenzyloxy (Cbz) group is another frequently used amine protecting group that can be removed by hydrogenolysis. libretexts.org The 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group is another example used for amino protection in nucleoside chemistry. nih.gov

The strategic choice of a protecting group is critical for the success of a complex synthesis. tcichemicals.com The stability of the protecting group under various reaction conditions and the ability to deprotect it selectively are key considerations. tcichemicals.com this compound itself can be viewed as a synthon for a protected hydroxylamine, where the benzyloxy group protects the oxygen and the ethoxycarbonyl group protects the nitrogen. This dual protection allows for selective transformations at other parts of a molecule.

The following table lists common protecting groups for amines and their typical deprotection methods.

| Protecting Group | Abbreviation | Deprotection Method |

| tert-Butoxycarbonyl | Boc | Strong acid |

| Carbobenzyloxy | Cbz | Hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Secondary amines (e.g., piperidine) |

| Allyloxycarbonyl | Alloc | Catalytic reduction |

| Benzyl | Bn | Hydrogenolysis |

| 2-(4-Nitrophenyl)ethoxycarbonyl | NPEOC | Mild base |

Table 2: Common Amine Protecting Groups and Deprotection Methods. tcichemicals.comlibretexts.orgnih.gov

Synthetic Routes for N-Alkylated and Substituted Phenylmethoxycarbamate Analogues

The synthesis of analogs of this compound, particularly those with N-alkylation or substitutions on the phenyl ring, employs several reliable strategies. These methods often involve the reaction of a suitably substituted amine precursor with a chloroformate or the alkylation of a pre-formed carbamate.

One general and effective method involves the reaction of a substituted 2-(aminomethyl)phenol (B125469) with a phenyl chlorocarbonate. mdpi.com In a typical procedure, the substituted phenyl chlorocarbonate is dissolved in a dry solvent like diethyl ether and reacted with the substituted 2-(aminomethyl)phenol in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrogen chloride byproduct. mdpi.com This reaction is generally stirred at a controlled temperature to ensure completion. The resulting carbamates can then be purified through crystallization. mdpi.com

Another key strategy is the N-alkylation of a parent carbamate or related nitrogen-containing heterocycle. This is a common transformation in medicinal chemistry for generating molecular diversity. chegg.com Direct N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). organic-chemistry.org However, to achieve higher regioselectivity and avoid potential side reactions, a two-stage process involving N-acylation followed by reduction is sometimes preferred. chegg.com Reductive alkylation, using an aldehyde and a reducing agent like sodium borohydride, is another widely used method for preparing N-alkylated amino methyl esters, which are precursors to more complex molecules. chimia.ch

For more complex structures, such as alkenyl N-alkoxycarbamates, transformations can lead to the formation of various heterocycles. For instance, the treatment of linear alkenyl N-alkoxycarbamates with reagents like N-bromosuccinimide (NBS) can yield cyclic bromo carbonates. mdpi.comresearchgate.net The choice of N-alkoxy substituent, ranging from simple alkyl groups to bulkier ones like benzyl, is generally well-tolerated in these reactions. researchgate.net Furthermore, copper-catalyzed aerobic aminooxygenation of cinnamyl N-alkoxycarbamates has been developed to produce oxazolidinones, demonstrating the versatility of the carbamate functional group in synthesis. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction conditions is a critical step in chemical synthesis to ensure high yield, purity, and cost-effectiveness. numberanalytics.com For the synthesis of phenylmethoxycarbamates and their analogs, several parameters can be systematically adjusted, including the choice of solvent, base, temperature, reaction time, and catalyst. beilstein-journals.orggrowingscience.com

Methodologies such as One-Factor-at-a-Time (OFAT) and Design of Experiments (DoE) are commonly employed to identify optimal conditions. prismbiolab.comacs.org OFAT involves changing one variable while keeping others constant, which is a straightforward, if not always most efficient, approach. libretexts.orglibretexts.org DoE provides a more comprehensive statistical model of the reaction by varying multiple factors simultaneously. prismbiolab.comacs.org

A model optimization for a generic N-benzoylation reaction illustrates this process. beilstein-journals.org Initially, a model reaction is performed under a set of standard conditions. Subsequently, different parameters are systematically varied. For instance, the type and amount of base (e.g., K2CO3, KOH, Et3N), the solvent (e.g., acetonitrile (B52724), THF, DMSO), and the temperature are adjusted to find the conditions that provide the highest product yield. beilstein-journals.org

The following interactive table demonstrates a hypothetical OFAT optimization process for the synthesis of an N-alkylated carbamate. The initial reaction conditions are set, and then each parameter is individually varied to determine its effect on the product yield.

| Experiment | Parameter Varied | Value | Yield (%) | Purity (%) |

| Baseline | (Initial Conditions) | - | 70 | 95 |

| 1 | Solvent | Toluene | 65 | 94 |

| 2 | THF | 75 | 96 | |

| 3 | Acetonitrile | 82 | 98 | |

| Optimized | Solvent | Acetonitrile | 82 | 98 |

| 4 | Temperature | 60°C | 78 | 97 |

| 5 | 100°C | 80 | 96 | |

| Optimized | Temperature | 80°C | 82 | 98 |

| 6 | Base (Equivalents) | 1.5 | 79 | 98 |

| 7 | 2.5 | 85 | 99 | |

| Optimized | Base (Equivalents) | 2.5 | 85 | 99 |

| 8 | Time | 6 h | 81 | 99 |

| 9 | 10 h | 84 | 99 | |

| Optimized | Time | 8 h | 85 | 99 |

This table is a hypothetical representation based on common optimization strategies. beilstein-journals.orglibretexts.org

This systematic approach allows chemists to identify the optimal set of conditions—in this hypothetical case, using 2.5 equivalents of base in acetonitrile at 80°C for 8 hours—to maximize both the yield and purity of the final product. growingscience.com Such optimization is crucial for scaling up production from laboratory research to industrial manufacturing. numberanalytics.com

Chemical Reactivity and Transformation Mechanisms of Ethyl N Phenylmethoxycarbamate

Analysis of Hydrolytic Stability and Degradation Pathways

The stability of carbamates in aqueous environments is a critical factor in their application and persistence. The hydrolysis of N-phenylcarbamates, in particular, has been a subject of detailed mechanistic study. Under alkaline conditions, alkyl N-phenylcarbamates are known to undergo hydrolysis. rsc.org Studies on substituted phenyl esters of N-phenylcarbamic acid have shown that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration. rsc.org

The degradation pathway for these compounds is not a simple bimolecular substitution (SN2) at the carbonyl carbon. Instead, evidence points towards an elimination-concerted base (E1cB) mechanism. rsc.orgrsc.org This pathway involves the initial deprotonation of the carbamate (B1207046) nitrogen by a base, followed by the elimination of the alkoxy or aryloxy group to form a phenyl isocyanate intermediate. rsc.org This isocyanate is then rapidly hydrolyzed to yield aniline (B41778) and carbon dioxide. The requirement for specific substituent constants (σ⁻ values) to correlate reaction rates for certain electron-withdrawing substituents supports a mechanism with significant resonance interaction in the transition state, which is consistent with the E1cB pathway. rsc.orgresearchgate.net

The hydrolytic stability of ethyl N-phenylcarbamate (ENP), a close analog, has been investigated computationally and experimentally. nih.gov These studies reveal that the hydrolysis of the amide bond in ENP is a relatively slow process compared to the hydrolysis of ester bonds in other compounds like ethylene (B1197577) glycol dibenzoate. nih.gov The calculated activation barrier for the cleavage of the C-N amide bond is significantly higher than for the C-O ester bond, highlighting the greater stability of the carbamate linkage under these conditions. nih.gov

| Compound/Bond | Activation Barrier (kcal/mol) | Mechanism |

|---|---|---|

| Ethyl N-phenylcarbamate (Amide Bond) | 20.4 | ZrK-catalyzed Hydrolysis |

| Ethylene Glycol Dibenzoate (Ester Bond) | 16.5 |

Elucidation of Thermal and Catalytic Cleavage Reactions Leading to Isocyanates

A key transformation of carbamates is their thermal decomposition, or pyrolysis, to generate isocyanates. rsc.orgresearchgate.net This reaction represents a non-phosgene route to isocyanates, which are crucial monomers for the production of polyurethanes. acs.org The general process involves heating the carbamate, which cleaves to form the corresponding isocyanate and alcohol. researchgate.net

The thermal cleavage of aryl carbamates can be performed in either a gaseous or liquid state. epa.gov Liquid-phase thermolysis is often preferred as it can be carried out at lower temperatures, typically ranging from 150 to 300°C, which helps to minimize undesirable side reactions. researchgate.netepa.gov The reaction can proceed through a dissociative pathway where the carbamate decomposes directly into the isocyanate and the corresponding alcohol. researchgate.net

The efficiency of this cleavage can be influenced by catalysts. While thermal cracking of model compounds like methyl N-phenyl carbamate can be limited at temperatures between 160-200°C, the introduction of catalysts can promote the decomposition. acs.org However, catalysis must be chosen carefully, as some catalysts in the presence of adsorbed water can lead to side reactions, producing aniline and urea (B33335) instead of the desired isocyanate. acs.org The Curtius rearrangement is another method that proceeds through an isocyanate intermediate via the thermal decomposition of acyl azides, which can then be trapped by alcohols to form carbamates. nih.gov

Role as a Chemical Protecting Group for Amine Functionalities

The carbamate functional group is widely employed as a protecting group for amines in organic synthesis, particularly in peptide synthesis. nih.govgoogle.com Protecting groups are reversibly attached to a functional group to decrease its reactivity, allowing other parts of the molecule to react selectively. google.com An amine, once converted to a carbamate, becomes significantly less nucleophilic and is stable to a wide range of reaction conditions. nih.gov

Common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov These groups can be installed and removed under specific and relatively mild conditions, providing an orthogonal protection strategy when multiple protecting groups are present in a molecule. nih.govgoogle.com For instance, the Boc group is removed with acid, the Cbz group by catalytic hydrogenation, and the Fmoc group with a base. nih.gov Given the general stability and reactivity profile of the carbamate moiety, ethyl N-phenylmethoxycarbamate could potentially serve as a protecting group for amines, although specific applications in this context are not widely documented. The N-methoxy group would likely influence the stability and cleavage conditions compared to standard carbamate protecting groups.

Mechanistic Investigations of Carbamate Transformations

The transformations of N-alkoxycarbamates can proceed through various mechanistic pathways depending on the reagents and reaction conditions.

Radical Pathways: In the presence of a copper catalyst and an oxidant, cinnamyl N-alkoxycarbamates can undergo aerobic aminooxygenation. Mechanistic studies suggest this transformation proceeds via a free amidyl radical pathway, which is initiated by the coordination of the substrate and a ligand to the copper center, promoting the reduction of Cu(II) to Cu(I).

Aza-Wacker Cyclization: N-alkoxy carbamates with a tethered olefin can undergo palladium-catalyzed intramolecular cyclization. chemicalbook.inoszk.hu This reaction is hypothesized to proceed via an aza-Wacker mechanism, leading to the formation of heterocyclic products like 1,3-oxazinan-2-ones. chemicalbook.inoszk.hu

Nucleophilic Substitution: N-acyloxy-N-alkoxycarbamates can undergo nucleophilic substitution at the nitrogen atom. oszk.hu Alcoholysis of these compounds with primary alcohols yields N,N-dialkoxycarbamates. oszk.hu The reactivity is influenced by anomeric effects, which can facilitate SN1 and SN2 reactions at the amide nitrogen. acs.org

Transcarbamoylation: In the presence of superbase-acid conjugate ionic liquids, carbamates can undergo transcarbamoylation with alcohols. researchgate.net This reaction can proceed through either an associative mechanism, analogous to transesterification, or a dissociative mechanism involving an isocyanate intermediate. researchgate.net

Elimination (E1cB) Mechanism: As discussed in section 3.1, the alkaline hydrolysis of N-phenylcarbamates proceeds via an E1cB mechanism, which involves the formation of a phenyl isocyanate intermediate. rsc.orgrsc.org

Impact of Substituent Effects on Reactivity Profiles

The reactivity of this compound is significantly influenced by substituents on the nitrogen atom and the phenyl ring. These effects can alter reaction rates, product distributions, and even the operative reaction mechanism.

N-Substituent Effects: The nature of the alkoxy group on the nitrogen can impact reactivity. In tethered aza-Wacker cyclizations and other transformations, a range of N-alkoxy substituents, from small to sterically bulky groups like tert-butyl and benzyl, are often well-tolerated, although yields may decrease with larger groups. chemicalbook.ingrafiati.com The presence of the N-alkoxy group itself is often crucial for reactivity in certain cyclization reactions. chemicalbook.in In transcarbamoylation reactions, less bulky ester groups on the carbamate, such as a methyl ester, have been shown to be more reactive than bulkier ethyl, isopropyl, or tert-butyl esters. researchgate.net

Phenyl Ring Substituent Effects: Substituents on the phenyl ring influence the electronic properties of the molecule, which is critical in reactions where the aromatic ring participates. In electrophilic aromatic substitution, electron-donating groups activate the ring and accelerate the reaction, while electron-withdrawing groups deactivate it. researchgate.net In the alkaline hydrolysis of phenyl N-phenylcarbamates, the Hammett sensitivity (ρ value) is large and positive, indicating that electron-withdrawing substituents on the leaving phenoxy group accelerate the reaction by stabilizing the developing negative charge on the leaving group. rsc.orgresearchgate.net However, in other reactions like copper-catalyzed aminooxygenation, no clear trend was observed with respect to the electronic nature of arene substituents.

| Reaction Type | Substituent Location | Effect on Reactivity | Source |

|---|---|---|---|

| Transcarbamoylation | Carbamate Ester (Alkoxy group) | Less bulky groups (e.g., methyl) are more reactive than bulkier groups (e.g., ethyl, t-butyl). | researchgate.net |

| Alkaline Hydrolysis | Phenyl Ring of Leaving Group | Electron-withdrawing groups increase the reaction rate. | rsc.org |

| Aza-Wacker Cyclization | N-Alkoxy Group | A range of alkyl substituents are tolerated; bulky groups can lower yields. | chemicalbook.ingrafiati.com |

| Cu-catalyzed Aminooxygenation | Arene Ring | No clear trend observed with electron-donating or electron-withdrawing groups. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H NMR, ¹³C NMR, or 2D NMR data for ethyl N-phenylmethoxycarbamate could be retrieved. This includes the absence of information on chemical shifts, coupling constants, and correlations that are essential for structural assignments and the elucidation of the carbon skeleton.

Proton (¹H) NMR Analysis for Structural Assignments

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the protons within this compound are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Detailed ¹³C NMR spectral data, which is crucial for identifying the carbon environments within the molecule, remains unreported.

Application of Two-Dimensional (2D) NMR Techniques

There is no information on the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Information regarding the mass spectrometry analysis of this compound, including its molecular fragmentation patterns, is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

No GC-MS studies detailing the retention time, mass-to-charge ratios (m/z) of fragment ions, or purity analysis for this compound have been found.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption frequencies for the functional groups present in this compound have not been documented in publicly accessible sources. Therefore, a table of characteristic FT-IR peaks cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. For this compound, the absorption of UV radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The key chromophores in the molecule responsible for this absorption are the phenyl group and the carbamate (B1207046) moiety.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic phenyl ring and the carbonyl group (C=O) within the carbamate structure. Aromatic systems typically display two distinct π → π* absorption bands: the E-band (a high-intensity band usually below 200 nm) and the B-band (a lower-intensity band with characteristic fine structure, typically appearing between 230-270 nm). For N-phenylcarbamates, the B-band is often observed around 254 nm. These transitions are generally intense. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms of the carbamate group, to a π* antibonding orbital of the carbonyl group. These transitions are typically of much lower intensity compared to π → π* transitions and occur at longer wavelengths. The absorption maximum for n → π* transitions in similar structures often appears above 280 nm but may be weak or obscured by other absorptions. mmmut.ac.in

The solvent used can influence the position of the absorption maxima. Increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. mmmut.ac.in

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Associated Chromophore | Approximate Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| π → π* (E-band) | Phenyl Ring | ~200-220 nm | High |

| π → π* (B-band) | Phenyl Ring | ~250-270 nm | Moderate |

| n → π* | Carbamate (C=O) | >280 nm | Low |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential laboratory technique for the separation, purification, and purity assessment of chemical compounds. For this compound, both column chromatography and thin-layer chromatography are invaluable tools, typically employing a stationary phase and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases.

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. For a moderately polar compound like this compound, normal-phase chromatography is a common and effective method.

The standard procedure involves packing a glass column with a solid adsorbent, the stationary phase, which is typically silica (B1680970) gel (SiO₂). The crude compound mixture is loaded onto the top of the column and a solvent or solvent mixture, the mobile phase (eluent), is passed through the column. Separation is achieved as different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases.

The choice of eluent is critical for successful separation. A solvent system is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC). For N-phenylcarbamates and similar compounds, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is frequently used. thieme-connect.comumich.edu The separation process often begins with a lower polarity mobile phase, and the polarity is gradually increased (gradient elution) to elute compounds with increasing polarity. The separated components are collected in sequential fractions as they exit the column, which are then analyzed for purity.

Table 2: Typical Parameters for Column Chromatography of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 70-230 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., starting from 10:1 to 1:1 v/v) |

| Elution Technique | Gradient elution (increasing the proportion of the polar solvent) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and versatile analytical technique used for several purposes in the study of this compound:

Monitoring Reaction Progress: TLC can quickly determine if a reaction is complete by comparing the spot of the reaction mixture to the spot of the starting material.

Screening Eluent Systems: It is used to identify the optimal solvent system for column chromatography.

Assessing Fraction Purity: After column chromatography, TLC is used to check the purity of the collected fractions. umich.edu

Compound Identification: By comparing the retention factor (Rf) of a sample to that of a known standard, tentative identification can be made.

The technique involves spotting a small amount of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and as it passes the sample spot, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Due to the presence of the phenyl group, this compound is expected to be UV-active. Therefore, the separated spots on the TLC plate can be visualized under a UV lamp, typically at a wavelength of 254 nm. umich.edu The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 3: Typical Parameters for TLC Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel GF254) |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures ajrconline.orgycmou.ac.in |

| Visualization | UV light (254 nm), Iodine chamber |

| Quantification | Retention Factor (Rf) calculation |

Computational and Theoretical Chemistry of Ethyl N Phenylmethoxycarbamate

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for determining the electronic structure of a molecule. nih.govyoutube.com These calculations can provide optimized molecular geometry, vibrational frequencies, and energies of various conformers. For instance, studies on molecules like ethyl methyl sulfone have used DFT methods such as B3PW91/6-311++G(d,p) to perform a detailed conformational analysis and calculate thermochemical parameters. A similar investigation for ethyl N-phenylmethoxycarbamate would yield crucial data on its stable conformations and their relative energies, but such specific studies are not found in the current literature.

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. peerj.com This is frequently used in drug discovery to understand how a ligand might interact with a protein's binding site. For a compound like this compound, docking simulations would require defined biological targets, such as specific enzymes or receptors. Research on other compounds, for example, has utilized programs like AutoDock Vina to assess binding affinities against targets like those from SARS-CoV-2. However, there are no published studies identifying biological targets for this compound or performing docking simulations with it.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on calculated molecular descriptors and a dataset of compounds with known activities. The development of a QSAR model involving this compound would necessitate a series of analogous compounds with measured biological activities. As there is no available literature detailing the biological activities of a series of compounds related to this compound, no specific QSAR models have been developed.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for understanding the behavior of molecules in different environments, such as in solution. For example, MD simulations have been used to study the stability of protein-ligand complexes and the adsorption capacity of nanocomposites. uni-muenchen.de A molecular dynamics study of this compound could reveal its dynamic behavior, flexibility, and interactions with solvent molecules, but no such simulation data has been published.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comchemmethod.com For example, in many organic molecules, negative regions (typically colored red) are localized over electronegative atoms like oxygen or nitrogen, indicating sites susceptible to electrophilic attack. uni-muenchen.de While the methodology for MEP analysis is well-established, a specific MEP surface map and its detailed analysis for this compound are not available in the literature.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) Analyses

Natural Bond Orbital (NBO) analysis provides insight into intramolecular and intermolecular bonding and interactions. wisc.edumasterorganicchemistry.com It examines charge transfer or conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. masterorganicchemistry.com

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. scm.com While computational studies on various organic molecules routinely include HOMO-LUMO and NBO analyses, specific data, including orbital energy values and interaction energies for this compound, have not been reported.

Fukui Function Analysis for Reactivity and Selectivity Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.net By calculating the change in electron density as the number of electrons is altered, one can generate condensed Fukui functions for each atom. wikipedia.org This analysis provides a more quantitative prediction of local reactivity than MEP surfaces alone. A Fukui function analysis for this compound would precisely pinpoint the most reactive sites within the molecule, but such a study has not been published.

Exploration of Biological Activities and Underlying Mechanisms

Applications in Medicinal Chemistry and Drug Discovery Research

The unique structural features of ethyl N-phenylmethoxycarbamate make it a versatile scaffold for the development of new therapeutic agents. Its potential applications are being investigated across several key areas of drug discovery research.

Enzyme Inhibition Studies (e.g., Proteases, Acetylcholinesterase)

Enzyme inhibition is a critical mechanism of action for many drugs. This compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic benefits.

Protease Inhibition: Proteases are enzymes that break down proteins and are involved in a multitude of physiological and pathological processes. sigmaaldrich.comcarlroth.com Their inhibition can be a valuable strategy for treating diseases like viral infections and cancer. nih.govrndsystems.com Some carbamates have been identified as inhibitors of proteases, suggesting that this compound could be a candidate for similar activity. carlroth.com The mechanism of inhibition can be either reversible or irreversible, where the inhibitor binds to the enzyme and blocks its activity. carlroth.com

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibiting AChE increases the levels of acetylcholine in the brain, which is a key strategy in the treatment of Alzheimer's disease and other neurological disorders. wikipedia.orgnih.gov A synthesized derivative of this compound has demonstrated inhibitory activity against acetylcholinesterase, with an IC₅₀ value of 36.05 µM. This finding suggests that the this compound scaffold could be a promising starting point for designing more potent AChE inhibitors. rcsb.org

Prodrug Design and Bioprecursor Strategies

A significant area of research for this compound is its use in prodrug design. nih.govijpcbs.com A prodrug is an inactive compound that is converted into an active drug within the body. mdpi.com This strategy is often employed to improve a drug's properties, such as its solubility, stability, or ability to be absorbed by the body. ijpcbs.commdpi.com

Carbamate (B1207046) derivatives are frequently used as prodrugs for amines, amides, and alcohols. The carbamate linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action. This targeted delivery can enhance the drug's efficacy and reduce its side effects. The stability of N-carbamate derivatives of oxazolidine (B1195125) rings, for instance, makes them suitable for prodrug applications. nih.gov The design of carbamate prodrugs has been successfully applied to improve the therapeutic profiles of various drugs, including anticancer agents. nih.govnih.gov

Investigation of Anthelmintic Activity

Helminthiasis, or infections with parasitic worms, is a major global health problem, particularly in developing countries. siddhacouncil.com There is a continuous need for new and effective anthelmintic drugs due to the emergence of drug-resistant parasite strains. biorxiv.org

Plant extracts containing various chemical compounds, including carbamates, have been traditionally used to treat parasitic infections. siddhacouncil.comnih.govms-editions.cl Scientific studies have validated the anthelmintic potential of some of these extracts. siddhacouncil.comnih.govijvets.com For example, ethanolic and aqueous extracts of certain plants have shown significant dose-dependent anthelmintic activity against earthworms, which are often used as a model for parasitic roundworms. siddhacouncil.comijvets.com The investigation of this compound and its analogues for anthelmintic properties is a logical extension of this research, given the known bioactivity of other carbamate-containing compounds. nih.gov

Research into Anticancer Applications

The search for novel anticancer agents is a cornerstone of medicinal chemistry research. Ethyl acetate (B1210297) extracts of certain natural products have demonstrated anticancer activity against various cancer cell lines, including gastric, breast, lung, and cervical cancer. biomedpharmajournal.org

The carbamate functional group is present in several clinically used anticancer drugs. Furthermore, the prodrug approach, often utilizing carbamate linkages, is a well-established strategy in cancer chemotherapy to improve drug targeting and reduce systemic toxicity. nih.govnih.gov Research into the anticancer potential of this compound could involve its evaluation as a standalone cytotoxic agent or as a component of a prodrug designed to be activated within the tumor microenvironment. carlroth.com

Studies on Neuroactive and Central Nervous System Modulatory Effects

Compounds that can modulate the central nervous system (CNS) are crucial for treating a wide range of neurological and psychiatric disorders. nih.govnih.gov The ability of a molecule to cross the blood-brain barrier and interact with CNS targets is a key determinant of its potential as a neuroactive agent.

As previously mentioned, a derivative of this compound has shown inhibitory activity against acetylcholinesterase, an enzyme critical for neurotransmission. wikipedia.org This finding provides a direct link to potential CNS modulatory effects. Further research could explore the broader neuropharmacological profile of this compound and its derivatives, including their interactions with other neurotransmitter systems and their potential to influence pain perception and other neurological processes. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. mdpi.comnih.govugm.ac.id By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects. mdpi.comugm.ac.idfrontiersin.org

For instance, in the context of enzyme inhibition, SAR studies could involve altering the ethyl ester group or the phenylmethoxy group to determine how these changes affect the compound's binding affinity and inhibitory potency. nih.govugm.ac.id Similarly, for prodrug applications, modifications to the carbamate linkage can be made to fine-tune the rate of drug release. frontiersin.org These investigations provide crucial insights that guide the rational design of more potent and selective drug candidates. carlroth.comfrontiersin.org

Research on Interactions with Biological Targets and Cellular Membrane Permeability

Specific studies detailing the interaction of this compound with biological targets such as enzymes or receptors have not been identified in available research. Generally, the biological activity of carbamate compounds is linked to their ability to interact with various biological targets, often inhibiting enzymes involved in critical cellular processes. jocpr.com For instance, some phenyl carbamate derivatives are known cholinesterase inhibitors, which enhances cholinergic transmission in the central nervous system. google.comgoogle.com Other related carbamates have been investigated as potential inhibitors for enzymes like Mycobacterium tuberculosis EthR.

The permeability of a compound through cellular membranes is a critical factor for its biological activity. This property is influenced by molecular features like polarity and size. While no specific data exists for this compound, the general principles of membrane permeability suggest that its ability to cross the hydrophobic lipid bilayer would be a key determinant of its potential pharmacological effects. The carbamate functional group itself is often part of biologically active molecules designed to interact with intracellular targets. jocpr.com

Impact of Hydrolytic Stability on Pharmacological Activity Profiles

The stability of a compound in aqueous environments, known as hydrolytic stability, is crucial for its pharmacological profile. Carbamates, as a class, can undergo hydrolysis, breaking down into an alcohol and a carbamic acid, which can then decompose further. smolecule.com The rate of this hydrolysis is influenced by factors such as pH and temperature and can significantly impact the compound's effective concentration and duration of action. nih.gov

For the closely related compound ethyl N-phenylcarbamate, hydrolysis is not considered an important environmental fate process, with estimated half-lives of 840 years at pH 7 and 84 years at pH 8. nih.gov However, specific data on the hydrolytic stability of this compound and its direct influence on its pharmacological activity is not documented in the available literature. Research on other carbamate analogues suggests that modifications to the chemical structure can be made to improve stability and, consequently, the activity profile.

Role in Agrochemical Research and Development

The carbamate class of chemicals is widely used in agriculture. jocpr.com However, specific research evaluating this compound for agrochemical applications is not found in the reviewed literature. The following sections discuss the potential activities based on related compounds.

Evaluation of Insecticidal and Nematicidal Activity

There is no specific data available on the insecticidal or nematicidal activity of this compound. However, many carbamates are utilized as insecticides. europa.eu For example, carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) is a broad-spectrum insecticide. researchgate.net Furthermore, related compounds such as methyl {[2-(bromomethyl)phenyl]methoxy}carbamate are noted for their potential applications as insecticides. smolecule.com Similarly, various natural and synthetic compounds containing carbamate or ethyl acetate structures have been investigated for activity against pests like the aphid Aphis craccivora and the root-knot nematode Meloidogyne javanica. researchgate.netmdpi.com These studies form a basis for the potential, yet unproven, activity of this compound in this area.

Studies on Fungicidal Activity and Efficacy

While many fungicides exist, specific studies on the fungicidal efficacy of this compound are absent from the literature. The strobilurins are a major class of fungicides, and researchers have worked to combine their active chemical group (pharmacophore) with other scaffolds to develop new agrochemicals. nih.gov Some research has explored creating novel fungicides by synthesizing coumarin (B35378) derivatives that contain methoxyacrylate moieties. researchgate.net The potential for methyl {[2-(bromomethyl)phenyl]methoxy}carbamate to act as a fungicide has also been noted, suggesting that related structures might possess such activity. smolecule.com

Herbicidal Efficacy and Selectivity Research

Certain phenylcarbamates are known to be rapidly metabolized by crop plants, a key aspect of herbicide selectivity. nih.gov Phenyltriazolinone herbicides, for instance, act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase. nih.gov While there is extensive research into various classes of herbicides, including other carbamates, no studies were found that specifically evaluate the herbicidal efficacy or crop selectivity of this compound.

Investigations into Plant Metabolism and Environmental Fate

Understanding how a compound is metabolized by plants and its behavior in the environment is critical for agrochemical development. europa.eubluefrogscientific.com For ethyl N-phenylcarbamate, studies indicate it is rapidly metabolized in plants, with only small amounts of the parent compound detectable a week after treatment. nih.gov Its environmental fate is characterized by slow hydrolysis and degradation in the atmosphere by hydroxyl radicals, with an estimated half-life of about 2.7 hours. nih.gov It is not expected to undergo direct photolysis by sunlight. nih.gov However, specific studies on the plant metabolism and environmental fate of this compound have not been identified.

Advanced Synthetic Applications and Industrial Relevance in Research

Utilization as a Chemical Synthon in Complex Organic Molecule Synthesis

A chemical synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. Ethyl N-phenylmethoxycarbamate serves as a key synthon, particularly in the construction of nitrogen-containing heterocyclic compounds and other complex architectures.

Researchers have explored its utility in multi-step synthetic sequences. For instance, carbanilates, including related structures, are used in the synthesis of indole (B1671886) derivatives. The palladium-catalyzed reaction of ethyl 2-bromocarbanilate with trimethylsilylacetylene (B32187) can yield an intermediate that, upon treatment with a base like sodium ethoxide, cyclizes to form the indole ring system. researchgate.net This methodology highlights the role of the carbanilate structure in building complex heterocyclic frameworks.

Furthermore, the reactivity of the N-O bond and the carbamate (B1207046) group allows for diverse transformations. The N-alkoxy functionality can be cleaved under specific conditions to reveal a reactive N-H group, or the entire carbamate can act as a directing group or a precursor to other functionalities. Its application extends to the synthesis of various substituted heterocycles, where the carbamate moiety can be strategically manipulated to achieve the desired molecular complexity. The ability to participate in cyclization and functional group interconversion reactions makes it a valuable tool for synthetic chemists aiming to construct intricate molecular targets. researchgate.net

Application as a Peptide Bond Surrogate in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. One common strategy in peptidomimetic design is the replacement of the amide (peptide) bond with a surrogate that retains key structural features.

This compound and related N-alkoxycarbamates are precursors for creating aza-peptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This substitution alters the local geometry and electronic properties of the peptide backbone, which can influence binding affinity to biological targets and resistance to proteases. The carbamate structure is a key component in the synthesis of these aza-amino acid residues, which are then incorporated into peptide chains. While direct use of this compound is not extensively detailed, its structural motif is relevant to the synthesis of cyclophilin inhibitors, which are involved in protein folding. google.com

The design of such peptidomimetics is crucial in drug discovery, and the use of carbamate-derived synthons provides a pathway to novel therapeutic agents with potentially improved pharmacokinetic profiles compared to their natural peptide counterparts.

Research into its Role as a Precursor for Polymer Systems (e.g., Polyurethanes)

The synthesis of polymers often relies on bifunctional or polyfunctional monomers that can link together to form long chains. Carbamates and isocyanates are fundamental building blocks for polyurethanes, a highly versatile class of polymers.

Research has shown that aryl isocyanates react with ethyl carbanilates at elevated temperatures to form ethyl α,γ-diarylallophanates. dss.go.th This reaction demonstrates the reactivity of the carbanilate N-H group with isocyanates. This allophanate (B1242929) structure can be an intermediate in the formation of triarylisocyanurates, which are trimerized forms of isocyanates, often used to create cross-linked, thermally stable polymer networks. dss.go.th

This compound, by virtue of its protected nitrogen, offers a different pathway. The benzyloxy group can be removed to yield a reactive site that could participate in polymerization. While direct, large-scale application in industrial polyurethane production is not prominent, its study provides insight into the reaction mechanisms and potential for creating specialized polymers with unique properties derived from the N-alkoxycarbamate structure. The fundamental reactions involving carbanilates are integral to understanding the chemistry that underpins the formation of these complex polymer systems. dss.go.th

Development as a Biocide for Specialized Industrial and Household Applications

There is growing interest in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. Certain classes of organic compounds containing carbamate and other nitrogen-based functionalities have shown promise as biocides.

Studies on related N-alkoxycarbonyl compounds have demonstrated their potential antimicrobial activity. For example, a series of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides were synthesized and tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as Candida yeasts. researchgate.netnih.gov The results indicated that specific compounds within this class exhibited significant antimicrobial and antifungal properties, with their effectiveness often linked to the length of the alkyl chains, which influences lipophilicity. researchgate.netmdpi.com

While research specifically detailing the biocidal properties of this compound is limited in the provided results, the broader class of N-alkoxycarbonyl derivatives to which it belongs has been a subject of investigation for these applications. ktu.edu.tr The structural features of these molecules can be systematically modified to optimize their activity against specific microorganisms, making them candidates for use in specialized industrial settings (e.g., preventing biofilm formation) or as active components in household antimicrobial products. researchgate.net

Interactive Data Table: Antimicrobial Activity of Related N-Alkoxycarbonyl Compounds

The following table summarizes the findings from studies on related N-alkoxycarbonyl derivatives, illustrating the type of data generated in biocidal research.

| Compound Class | Target Organisms | Observed Activity | Reference |

| N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides | Gram-negative bacteria, Gram-positive bacteria, Candida yeasts | Inhibition of growth, activity against biofilms. researchgate.net | researchgate.net, nih.gov |

| 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl-4-[(alkoxycarbonyl)amino]benzoates | M. avium subsp. paratuberculosis | In vitro efficacy against the target mycobacterium. mdpi.com | mdpi.com |

| N-Arylpiperazine derivatives | Candida albicans, various bacteria | Antifungal and antibacterial potential, synergistic effects. mdpi.com | mdpi.com |

Environmental and Toxicological Research Perspectives

Research on Degradation Pathways in Environmental Matrices

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For ethyl N-phenylmethoxycarbamate, both abiotic and biotic pathways are expected to contribute to its breakdown in soil and water.

Carbamate (B1207046) pesticides, a broad class of compounds, are known to undergo degradation in the environment, which prevents them from persisting indefinitely. frontiersin.org The primary mechanisms for the degradation of carbamates are hydrolysis and microbial action. researchgate.net The ester linkage in carbamates is a key site for hydrolysis, which is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis can be influenced by pH, with breakdown often being more rapid under alkaline conditions.

Microbial degradation is another significant pathway for the breakdown of carbamates in the environment. bohrium.com A variety of microorganisms, including bacteria and fungi, have been shown to be capable of degrading a wide range of carbamates in both soil and water environments. researchgate.net These microorganisms utilize enzymes to break down the carbamate structure, often using the compound as a source of carbon and nitrogen. researchgate.net The presence of a phenyl group might influence the rate and pathway of microbial degradation, as microorganisms have evolved specific enzymatic machinery to degrade aromatic compounds. nih.gov For instance, the degradation of triphenyltin, another compound containing phenyl groups, was found to be significantly faster in non-sterilized soil compared to sterile soil, highlighting the critical role of microbes in its breakdown. nih.gov

The following table summarizes the expected primary degradation pathways for this compound based on the behavior of related compounds.

| Degradation Pathway | Description | Influencing Factors |

| Abiotic Hydrolysis | Cleavage of the carbamate ester linkage by water. | pH, temperature |

| Microbial Degradation | Breakdown by soil and water microorganisms. | Microbial population, soil organic matter, temperature, moisture |

| Photodegradation | Breakdown by sunlight. | Wavelength and intensity of light, presence of photosensitizers |

Academic Studies on Metabolism in Biological Systems (e.g., Plants, Mammals)

In mammals, carbamates are typically metabolized through a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. The primary metabolic pathway for many carbamates is hydrolysis of the ester bond, catalyzed by carboxylesterases, which are abundant in the liver. researchgate.net This initial step would likely cleave this compound into ethanol, carbon dioxide, and N-phenylhydroxylamine. The resulting metabolites can then undergo further transformation, such as conjugation with glucuronic acid or sulfate, to enhance their elimination from the body.

Plant metabolism of carbamates also involves enzymatic processes. Plants can absorb these compounds from the soil and metabolize them through oxidation, hydrolysis, and conjugation. The specific metabolic pathways can vary depending on the plant species and the specific carbamate. The central metabolism in both mammals and plants plays a key role in controlling the fate of such compounds. nih.gov

The anticipated metabolic pathways for this compound are outlined in the table below.

| Biological System | Primary Metabolic Pathways | Key Enzymes |

| Mammals | Hydrolysis of the carbamate ester linkage, followed by conjugation of metabolites. | Carboxylesterases, Glucuronyltransferases, Sulfotransferases |

| Plants | Oxidation, hydrolysis, and conjugation with endogenous molecules like glucose or amino acids. | Oxidases, Hydrolases, Glucosyltransferases |

Investigations into Environmental Contamination and Remediation Strategies

The potential for environmental contamination by carbamates is a significant concern due to their widespread use in agriculture. frontiersin.org The entry of these compounds into the environment can occur through various means, including direct application, spray drift, runoff from treated areas, and leaching into groundwater. frontiersin.orgresearchgate.net The extent of contamination depends on factors such as the compound's solubility, its tendency to adsorb to soil particles, and its persistence in the environment. tidjma.tn

Remediation of carbamate-contaminated sites often focuses on enhancing the natural degradation processes. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. researchgate.net This can involve stimulating the growth of indigenous microorganisms capable of degrading the specific carbamate or introducing specialized microbes to the contaminated site. Another strategy is phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants.

Potential remediation strategies for environments contaminated with carbamate compounds are summarized below.

| Remediation Strategy | Description |

| Bioremediation | Use of microorganisms to degrade the contaminant. researchgate.net |

| Phytoremediation | Use of plants to remove, degrade, or stabilize the contaminant. |

| Adsorption | Use of materials like activated carbon to bind the contaminant and remove it from water. bohrium.com |

| Chemical Oxidation | Use of chemical oxidants to break down the contaminant. bohrium.com |

Scholarly Examination of Broader Health Implications (excluding specific hazard data)

The primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). bohrium.com AChE is crucial for the proper functioning of the nervous system in both insects and mammals. Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerves and potentially severe health effects.

While specific toxicity data for this compound is unavailable, the general toxicological profile of carbamates raises concerns about potential neurotoxic effects. The carbamate functional group is a key structural feature responsible for AChE inhibition. nih.gov The severity of the toxic effects can vary widely among different carbamates and is influenced by factors such as the dose, route of exposure, and the specific chemical structure of the compound.

It is important to note that the broader health implications of any chemical are a subject of ongoing scientific research. The potential for long-term health effects from exposure to carbamates is an area of active investigation.

Concluding Remarks and Future Research Trajectories

Identification of Current Research Gaps and Challenges

A thorough review of the existing scientific literature reveals a significant lack of focused research on ethyl N-phenylmethoxycarbamate. The primary challenge is the absence of foundational studies that characterize its chemical and physical properties in detail. While its use in specific synthetic pathways is documented in patent literature, there is a dearth of peer-reviewed research on its reactivity profile, spectroscopic data, and toxicological assessment.

Current research gaps can be summarized as follows:

Limited Mechanistic Studies: The role of the N-phenylmethoxy group in influencing the reactivity of the carbamate (B1207046) functional group has not been systematically investigated. Understanding the electronic and steric effects of this substituent is crucial for predicting its behavior in various chemical transformations.

Lack of Biological Profiling: There is no publicly available data on the inherent biological activity of this compound. Preliminary screening for activities such as antimicrobial, antifungal, or cytotoxic effects could unveil previously unknown potential.

Scarcity of Optimized Synthetic Routes: While methods for its synthesis exist, there is a need for the development of more efficient, scalable, and environmentally benign synthetic protocols. A comparative analysis of different synthetic strategies would be beneficial for its broader application.

Emerging Areas for Investigation of this compound

The unique structural features of this compound, combining a carbamate core with a benzyloxy substituent on the nitrogen, open up several promising avenues for future research.

Emerging areas for investigation include:

Catalytic Applications: The nitrogen and oxygen atoms in the molecule could potentially act as coordination sites for metal catalysts. Investigating its use as a ligand in catalysis could lead to the discovery of novel catalytic systems for organic synthesis.

Medicinal Chemistry Scaffolding: The carbamate moiety is a well-known pharmacophore present in numerous approved drugs. Exploring the derivatization of this compound could yield new classes of compounds with therapeutic potential. The N-benzyloxy group, in particular, offers a handle for further functionalization.

Materials Science: The potential for incorporating this molecule into polymeric structures could be explored. Its functional groups might impart specific properties to polymers, such as altered thermal stability, solubility, or biocompatibility.

| Research Area | Focus of Investigation | Potential Outcome |

| Catalysis | Use as a ligand for metal catalysts | Development of novel catalytic systems |

| Medicinal Chemistry | Derivatization to create new compounds | Discovery of new therapeutic agents |

| Materials Science | Incorporation into polymer backbones | Creation of functional materials |

Potential for Novel Applications and Derivative Development

The development of novel applications for this compound is intrinsically linked to a deeper understanding of its chemical properties and the exploration of its derivative space. The strategic modification of its core structure could lead to a wide array of new molecules with tailored functionalities.

Key areas for derivative development and potential applications include:

Bioisosteric Replacement: In known bioactive carbamate-containing molecules, the N-phenylmethoxy group could be introduced as a bioisosteric replacement for other substituents to modulate pharmacokinetic and pharmacodynamic properties.

Prodrug Design: The benzyloxy group can be a target for enzymatic cleavage in vivo. This suggests the potential for designing prodrugs where the active component is released upon metabolic activation.

Combinatorial Chemistry: The straightforward nature of carbamate synthesis lends itself well to the creation of combinatorial libraries of N-substituted carbamates derived from this compound. This high-throughput approach could accelerate the discovery of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ethyl N-phenylmethoxycarbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating dust or aerosols .

- First Aid Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested; provide water for mouth rinsing .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from direct sunlight, heat, and incompatible materials (e.g., strong acids, bases, oxidizing agents) .

Q. How can researchers safely synthesize this compound on a laboratory scale?

- Methodological Answer :

- Synthetic Route : React phenyl isocyanate with ethyl methoxycarbamate in anhydrous dichloromethane under nitrogen. Use triethylamine as a catalyst at 0–5°C to control exothermic reactions .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (C18 column, 254 nm detection) .

Advanced Research Questions

Q. What methodological approaches are recommended to address contradictory data in studies on this compound’s reactivity?

- Methodological Answer :

- Heterogeneity Analysis : Apply meta-analytical tools such as I² and H statistics to quantify variability across studies. For example, an I² >50% indicates substantial heterogeneity, prompting subgroup analysis (e.g., solvent polarity, temperature effects) .

- Controlled Replication : Design experiments with standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables causing discrepancies in reaction yields .

Q. How can the thermal stability and decomposition products of this compound be systematically evaluated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures. Pair with Gas Chromatography-Mass Spectrometry (GC-MS) to characterize volatile degradation products (e.g., CO, NOₓ) .

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to detect exothermic decomposition events, which may indicate hazardous reactivity under thermal stress .

Q. What strategies are effective in assessing the ecological impact of this compound when toxicity data are limited?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar carbamates (e.g., phenyl N-methylcarbamate) to predict biodegradation pathways and aquatic toxicity .

- Microcosm Studies : Expose soil/water systems to the compound at 1–100 ppm and monitor microbial activity (ATP assays) and bioaccumulation in Daphnia magna over 28 days .

Experimental Design & Data Interpretation

Q. How should researchers design experiments to evaluate the hydrolysis kinetics of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Withdraw aliquots at intervals (0, 1, 3, 6, 12 hrs) for HPLC analysis.

- Rate Constant Calculation : Fit data to first-order kinetics. Use Arrhenius plots to compare activation energies across pH levels, identifying catalytic effects of H⁺/OH⁻ ions .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Employ a reversed-phase C18 column with electrospray ionization (ESI+) to detect impurities at ppb levels. Calibrate against certified reference materials .

- NMR Spectroscopy : Use ¹H/¹³C NMR to identify structural anomalies (e.g., residual solvents, isomerization byproducts) .

Stability & Reactivity Challenges

Q. How can researchers mitigate risks when this compound is exposed to incompatible reagents?

- Methodological Answer :

- Incompatibility Testing : Conduct small-scale stress tests with oxidizers (e.g., KMnO₄) and reductants (e.g., NaBH₄). Monitor for exotherms using in-situ IR spectroscopy .

- Contingency Protocols : Pre-plan neutralization steps (e.g., quenching with saturated NaHCO₃ for acid spills) and isolate reactive waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products